molecular formula C10H9NO B1346904 2-Methylindole-3-carboxaldehyde CAS No. 5416-80-8

2-Methylindole-3-carboxaldehyde

Cat. No. B1346904
CAS RN: 5416-80-8
M. Wt: 159.18 g/mol
InChI Key: CYZIVXOEJNAIBS-UHFFFAOYSA-N
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Description

2-Methylindole-3-carboxaldehyde is a 2-substituted 1H-indole-3-carboxylate derivative . It is also known as 3-Formyl-2-methylindole .


Synthesis Analysis

2-Methylindole-3-carboxaldehyde can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Oxidative activation of 2-methylindole-3-carboxaldehyde via N-heterocyclic carbene organocatalysis generates heterocyclic ortho-quinodimethane as a key intermediate .


Molecular Structure Analysis

The molecular formula of 2-Methylindole-3-carboxaldehyde is C10H9NO . The SMILES string representation is Cc1[nH]c2ccccc2c1C=O .


Chemical Reactions Analysis

2-Methylindole-3-carboxaldehyde has been used in the preparation of 1-phenylsulfonyl-2-methylindole-3-carboxaldehyde . It has also been used as a reactant for the preparation of various compounds, including tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, fluorescent sensors (BODIPY), antimicrobial agents against methicillin-resistant Staphylococcus aureus, G protein-coupled receptor CRTh2 antagonists, inhibitors of PI3 kinase-α, antitubercular agents, anti-inflammatory agents, Mycobacterium tuberculosis protein tyrosine phosphatase B, glucocorticoid receptor ligands, and agents stimulating neurite outgrowth .


Physical And Chemical Properties Analysis

2-Methylindole-3-carboxaldehyde is a brown powder . It has a melting point of 200-201 °C (lit.) .

Scientific Research Applications

Environmental Remediation

2-Methylindole-3-carboxaldehyde, a variant of indole derivatives, has potential applications in environmental remediation. For instance, Hu et al. (2022) explored the degradation of 3-methylindole, a major pollutant in livestock compost, using microorganisms. Their study found that specific bacteria could effectively degrade 3-methylindole, leading to the production of various metabolites including indole-3-carboxaldehyde. This research suggests potential uses of such compounds in environmental cleanup, particularly in controlling malodorous gas pollution in livestock and poultry industries (Hu et al., 2022).

Chemical Synthesis and Structural Analysis

In chemical synthesis, 2-methylindole-3-carboxaldehyde plays a role in the formation of various complex molecules. Janes et al. (2001) studied the structure of 1-methylindole-3-carboxaldehyde oxime derivatives, providing insights into the geometry of these compounds. Their research contributes to a better understanding of the molecular structure of related indole derivatives (Janes et al., 2001).

Chen et al. (2013) demonstrated the use of 2-methylindole-3-carboxaldehyde in N-heterocyclic carbene organocatalysis. Their research showed the formation of a heterocyclic ortho-quinodimethane as a key intermediate, indicating the potential for such compounds in complex organic synthesis (Chen et al., 2013).

Development of Novel Materials

The application of 2-methylindole-3-carboxaldehyde extends to the development of new materials. Gnida et al. (2019) investigated the thermal, optical, and electrochemical properties of unsymmetrical and symmetrical azomethines, derived from the condensation reaction involving 1-methylindole-3-carboxaldehyde. Their findings on the properties of these compounds contribute to advancements in material science, particularly in the creation of amorphous materials and light-emitting diodes (Gnida et al., 2019).

Catalysis and Chemical Reactions

2-Methylindole-3-carboxaldehyde is also significant in catalysis and other chemical reactions. Naskar et al. (2008) described the synthesis of triindolylmethanes using indole-3-carboxaldehyde, where the compound acts as a formyl donor. This research highlights its role in facilitating environmentally friendly reactions and the formation of complex organic products (Naskar et al., 2008).

Corrosion Inhibition

Another application of 2-methylindole-3-carboxaldehyde is in the field of corrosion inhibition. Ashhari and Sarabi (2015) explored the effects of indole-3-carbaldehyde and 2-methylindole on mild steel corrosion in acidic environments. Their findings indicate that these compounds, including variants of 2-methylindole-3-carboxaldehyde, can significantly inhibit corrosion, making them useful in industrial applications for metal preservation (Ashhari & Sarabi, 2015).

Safety And Hazards

2-Methylindole-3-carboxaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

properties

IUPAC Name

2-methyl-1H-indole-3-carbaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO/c1-7-9(6-12)8-4-2-3-5-10(8)11-7/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZIVXOEJNAIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1063853
Record name 1H-Indole-3-carboxaldehyde, 2-methyl-
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methylindole-3-carboxaldehyde

CAS RN

5416-80-8
Record name 2-Methylindole-3-carboxaldehyde
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Record name 3-Formyl-2-methylindole
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Record name 2-Methylindole-3-carboxaldehyde
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Record name 1H-Indole-3-carboxaldehyde, 2-methyl-
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Record name 1H-Indole-3-carboxaldehyde, 2-methyl-
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Record name 2-methyl-1H-indole-3-carbaldehyde
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Record name 3-FORMYL-2-METHYLINDOLE
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Synthesis routes and methods

Procedure details

To a dried 300 mL two-neck round bottom flask under argon at 0° C., N,N-dimethylformamide (3 mL) was added, followed by POCl3 (1.05 mL, 11.3 mmol). After stirring for ten minutes, 2-methylindole (1.23 g, 9.37 mmol) dissolved in DMF (6 mL) was added dropwise via an addition funnel under argon. After two hours, 1 N NaOH (70 mL) was added slowly, upon which a white precipitate formed. The solid was filtered and dried under vacuum, yielding 1.32 g (89%) of white solid. 1H NMR (600 MHz, d6-DMSO): δ 11.998 (s, 1H, N—H), 10.050 (s, 1H, CHO), 8.044-8.032 (d, J=7.2, 1H, indole-4H), 7.388-7.375 (d, J=7.8, 1H, indole-7H), 7.183-7.135 (m, 2H, indole-5,6H), 2.679 (s, 3H, methyl). 13C NMR (150 MHz, d6-DMSO): δ 184.3, 148.6, 135.4, 125.6, 122.7, 121.9, 120.0, 113.7, 111.4, 11.5. Melting Point: 195-200° C. TLC (ethyl acetate:hexanes 4:1) Rf=0.39. Elemental analysis calculated for C10H9NO: C, 75.45; H, 5.70; N, 8.80. found: C, 75.23; H, 5.70; N, 8.93.
Name
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
T Atalay, E Özkan - Thermochimica acta, 1995 - Elsevier
… In a 250 ml flask were placed 0.8 g of 2-methylindole-3-carboxaldehyde (Aldrich) and 20 ml of ethanol. The mixture was heated until dissolution of the reagent was complete. To this …
Number of citations: 7 www.sciencedirect.com
T Atalay, E Özkan - Thermochimica acta, 1994 - Elsevier
The stability of Cu(II), Ag(I) and Hg(II) complexes of 2-methylindole-3-carboxaldehyde thiosemicarbazone have been determined using a spectrophotometric method in 50% (v/v) …
Number of citations: 11 www.sciencedirect.com
C Ramathilagam, V Saravanan… - … Section E: Structure …, 2011 - scripts.iucr.org
… 2-Methylindole-3-carboxaldehyde (5 g, 31.4 mmol) was dissolved in distilled benzene (100 ml). To this benzenesulfonylchloride (6.6 g, 4.8 ml, 37.7 mmol) and 60% aqueous NAOH (…
Number of citations: 11 scripts.iucr.org
B Kumar - Pharmaspire, 2021 - isfcppharmaspire.com
… General procedure for the synthesis of 2-methylindole3-carboxaldehyde (2) [Scheme 1] … The resulting precipitate was filtered and dried to afford the 2-methylindole-3-carboxaldehyde (2…
Number of citations: 3 www.isfcppharmaspire.com
KC Lee - Journal of the Korean Applied Science and Technology, 1994 - koreascience.kr
… 스펙트럼에서 보인 10.18 ppm에서의 -CHI proton 흡수가 없어지고, 7.24~ 7.66ppm에서 10H와 8.03~826ppm에서 4H가 보 이는 것으로 보아 1-benzyl-2-methylindole-3carboxaldehyde I]…
Number of citations: 0 koreascience.kr
X Chen, S Yang, BA Song, YR Chi - Angew. Chem., Int. Ed, 2013 - personal.ntu.edu.sg
… Indole moieties, however, exhibit unique reactivity when compared to phenyl groups; thus we moved to examine 2-methylindole-3-carboxaldehyde (1b) as a model substrate, and …
Number of citations: 156 personal.ntu.edu.sg
R Fusco, F Sannicolo - The Journal of Organic Chemistry, 1982 - ACS Publications
… The oily residue was treated with Et20, and the sandy solid that separated gave the 2-methylindole-3-carboxaldehyde (0.97g) which was purified by columnchromatography. The …
Number of citations: 15 pubs.acs.org
S Sethupathy, E Sathiyamoorthi, YG Kim… - Frontiers in …, 2020 - frontiersin.org
… derivatives (3-indoleacetonitrile, 5-fluoroindole, 6-fluoroindole, 7-fluoroindole, 7-methylindole, 7-nitroindole, 5-iodoindole, 5-fluoro-2-methylindole, 2-methylindole-3-carboxaldehyde, …
Number of citations: 31 www.frontiersin.org
P Kokkonda, RB Andrade - Organic letters, 2019 - ACS Publications
… The synthesis of (+)-epi-condyfoline (1) is shown in Scheme 2 and commenced by condensation of commercially available 2-methylindole-3-carboxaldehyde with (S)-tert-…
Number of citations: 8 pubs.acs.org
G Rassu, C Curti, V Zambrano, L Pinna… - … A European Journal, 2016 - Wiley Online Library
… The use of the parent N-Boc-protected 2-methylindole-3-carboxaldehyde in lieu of the malononitrile derivative 1 a was also unsuccessful in this cyclization process (entry 15). As such, …

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